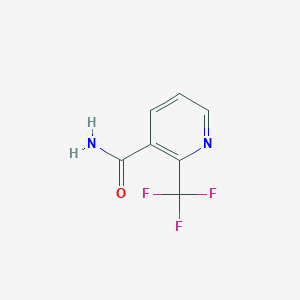

2-(Trifluoromethyl)nicotinamide

Descripción general

Descripción

2-(Trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12300 . It has garnered attention in recent years for its potential applications in various fields of research and industry.

Synthesis Analysis

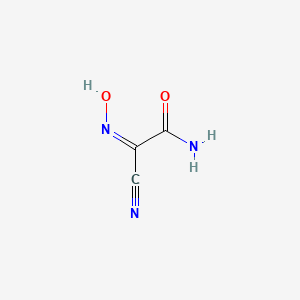

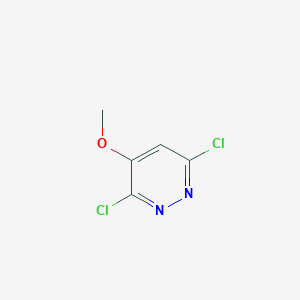

The synthesis of trifluoromethylpyridines, which includes this compound, has been discussed in several papers . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group and a nicotinamide group . The exact mass of the molecule is 190.03500 .Chemical Reactions Analysis

Trifluoromethylpyridines, including this compound, have been found to exhibit a variety of biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación

1. Supramolecular Assembly in Chemistry

Aakeröy (1998) utilized the ligand nicotinamide to form linear coordination geometry into 1-D and 2-D assemblies in silver(I) architectures. This process is influenced by coordinate covalent bonds and specific intermolecular hydrogen-bond interactions, demonstrating nicotinamide's role in the formation of complex molecular structures (Aakeröy, 1998).

2. Metabolism in Higher Plants

Matsui et al. (2007) explored the metabolic fate of nicotinamide in various plants, including Arabidopsis thaliana and Oryza sativa. Their findings showed that nicotinamide is a crucial component in the synthesis of pyridine nucleotides, important for plant growth and development (Matsui et al., 2007).

3. Cell Survival and Differentiation in Stem Cells

Meng et al. (2018) discovered that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. This indicates its potential use in stem cell therapies and regenerative medicine (Meng et al., 2018).

4. Synthesis of Chemical Compounds

Hang-dong (2010) used nicotinamide in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate for herbicide production. This highlights nicotinamide's role in the synthesis of industrially significant compounds (Hang-dong, 2010).

5. Dermatology Applications

Forbat et al. (2017) reviewed the use of nicotinamide in dermatology, including its role in treating nonmelanoma cancer, acne, and other skin conditions. This underscores its therapeutic potential in dermatological applications (Forbat et al., 2017).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Pharmacokinetics

It’s known that the trifluoromethyl group can impact the pharmacokinetics of certain compounds .

Result of Action

It’s known that trifluoromethylpyridine derivatives, which may include 2-(trifluoromethyl)nicotinamide, are used in the protection of crops from pests .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(Trifluoromethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound acts as a precursor in the synthesis of NAD+. This interaction is essential for various metabolic processes, including energy production and redox reactions. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby modulating inflammatory responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. It also affects cell signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, this compound has been shown to alter cellular metabolism by increasing the levels of NAD+, thereby enhancing cellular energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. One of the primary mechanisms is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to cell death in cancer cells . Additionally, this compound modulates gene expression by influencing the activity of transcription factors, thereby regulating the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound has been shown to enhance cellular energy production and protect cells from oxidative stress. In contrast, long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially resulting in adverse effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress. At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tryptophan-nicotinamide pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the synthesis of NAD+. By modulating the activity of these enzymes, this compound influences the levels of NAD+ and other metabolites, thereby affecting metabolic flux and cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and is distributed to various cellular compartments, including the cytoplasm and nucleus. Additionally, this compound interacts with binding proteins that facilitate its transport and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing this compound to specific subcellular compartments. Additionally, targeting signals within the compound’s structure facilitate its localization to specific organelles, such as the mitochondria .

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXJWEQRIVLWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423737 | |

| Record name | 2-(Trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959108-47-5 | |

| Record name | 2-(Trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

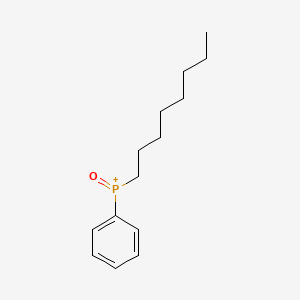

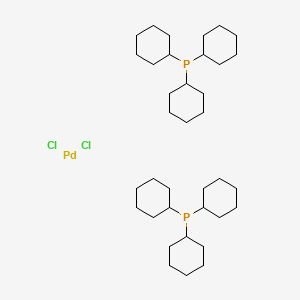

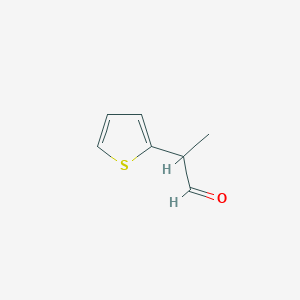

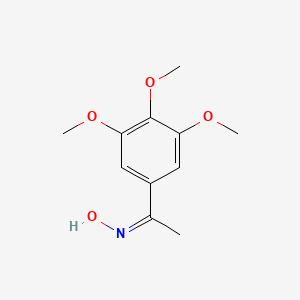

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

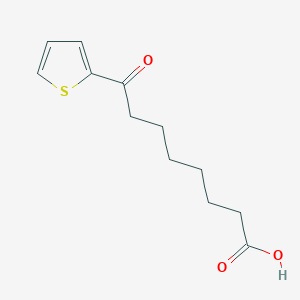

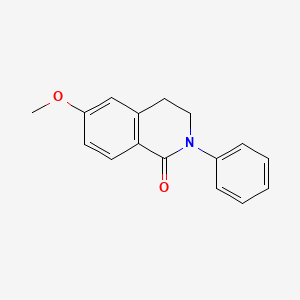

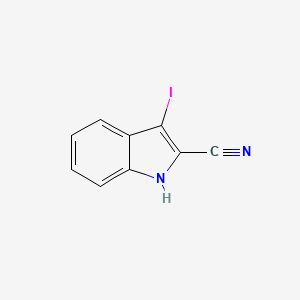

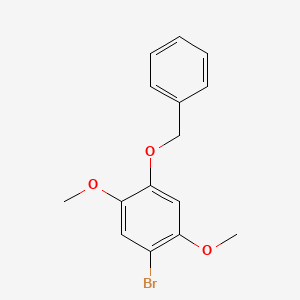

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 2-(Trifluoromethyl)nicotinamide in raising HDL-cholesterol levels?

A: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for this compound and its impact on HDL-cholesterol levels. Further research and full-text access to the paper are necessary to understand how this compound interacts with its target and the downstream effects leading to increased HDL-cholesterol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)